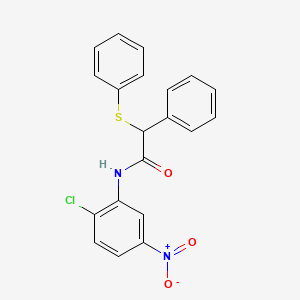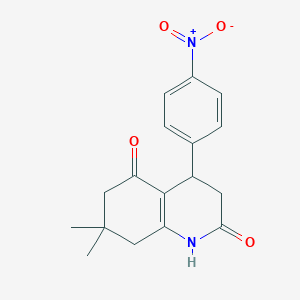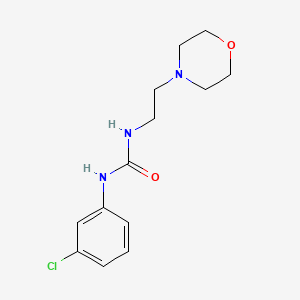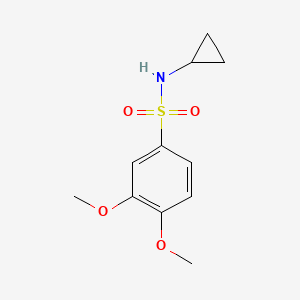
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of nitrobenzenes These compounds are characterized by the presence of a nitro group attached to a benzene ring This particular compound is notable for its complex structure, which includes chloro, nitro, phenyl, and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitroaniline with phenylsulfanylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Iron powder, hydrochloric acid; usually performed in ethanol or water at elevated temperatures.
Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Conversion to the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of carbonic anhydrase enzymes, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-5-nitro-N-phenylbenzamide
- 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- 2-chloro-4-nitro-N-(2-phenylethyl)benzamide
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This group can undergo specific reactions such as oxidation to form sulfones, which are not possible with similar compounds lacking this functional group. Additionally, the combination of chloro, nitro, and phenylsulfanyl groups in a single molecule provides a versatile scaffold for the development of new derivatives with potential biological activities.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c21-17-12-11-15(23(25)26)13-18(17)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSJKYPHCGKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B5013236.png)
![2-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl-methylamino]ethanol;oxalic acid](/img/structure/B5013244.png)
![Prop-2-en-1-yl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5013249.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)

![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)


![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)

![1-[3-(pyrrolidine-1-carbonyl)benzenesulfonyl]piperidine](/img/structure/B5013286.png)
![1,5-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-3-methylbenzene](/img/structure/B5013298.png)
![5-cyclopropyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013320.png)
